1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted with a methoxymethyl group at position 4 and a pyrrolidin-3-yl moiety at position 1. The pyrrolidine nitrogen is further acylated with a 4-bromothiophene-2-carbonyl group. Such hybrid architectures are often explored in medicinal chemistry for their tunable electronic and steric properties .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2S/c1-20-7-10-5-18(16-15-10)11-2-3-17(6-11)13(19)12-4-9(14)8-21-12/h4-5,8,11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQLNBCNHZFGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole and Pyrrolidine Moieties
Key Observations :
- Heterocycle Swapping : Replacing thiophene with furan (as in ) reduces aromaticity and electron-withdrawing effects, altering solubility and binding interactions.
- Methoxy vs. Methyl Groups: Methoxymethyl in the target compound improves aqueous solubility compared to non-polar methyl substituents in analogs like those in .
Electronic and Steric Profiles
- Thiophene vs. Furan/Benzene : The 4-bromothiophene in the target compound is more electron-rich than furan but less than benzene, influencing charge distribution and dipole moments. Thiophene’s larger atomic radius (vs. furan) may enhance steric interactions in binding pockets .
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